molecular formula C10H14N4 B1465449 3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile CAS No. 1249501-85-6

3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile

Katalognummer B1465449
CAS-Nummer: 1249501-85-6
Molekulargewicht: 190.25 g/mol
InChI-Schlüssel: RUCGGQRMOROARX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile” is a chemical compound with the formula C10H14N4 and a molecular weight of 190.24 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized in various studies . For example, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template . Another study synthesized a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a propyl group via a methylamino group . The pyrimidine ring is substituted at the 6-position with an ethyl group .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile and its derivatives have been explored for their antimicrobial activities. Research indicates that certain derivatives exhibit strong antimicrobial properties against a variety of organisms, including Gram-negative bacteria, Gram-positive bacteria, and yeast. This is attributed to the unique structural features and the presence of certain substituents enhancing the antimicrobial efficacy of these compounds (Behbehani, Ibrahim, Makhseed, Mahmoud, 2011).

PAF-Receptor Antagonist Activity

A series of 4-aminopiperidines substituted at the 3-position with groups bearing carbamate or ureido functions, synthesized from 3,3′-iminobis(propanenitrile), have shown potential as PAF-receptor antagonists. The synthesis involves a key step where the reduction of the piperidinic β-enamino ester or nitrile occurs readily, indicating the versatility of the propanenitrile derivatives in medicinal chemistry applications (Benmehdi, Lamouri, Serradji, Pallois, Heymans, 2008).

GPR119 Agonistic Activity

Compounds derived from this compound have shown promise as GPR119 agonists, with potential applications in improving glucose tolerance and managing diabetes. These compounds demonstrate not only potent GPR119 agonistic activity but also favorable pharmacokinetic profiles, indicating their potential as therapeutic agents for diabetes (Negoro, Yonetoku, Misawa-Mukai, Hamaguchi, Maruyama, Yoshida, Takeuchi, Ohta, 2012).

Zukünftige Richtungen

While specific future directions for “3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile” were not found, related compounds have shown potential for further development. For example, a compound was highlighted as a promising candidate for further development as a multi-targeted kinase inhibitor .

Wirkmechanismus

and a molecular weight of 190.25 g/mol, has been synthesized for potential use in scientific research and industry.

    Target of Action

    • PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents. Unregulated signaling in the PI3K-PKB-mTOR pathway is common in various human cancers .

    Mode of Action

    • Upon binding, EPMP modulates phosphorylation of downstream substrates, including GSK3β, FKHRL1, BAD, and mTOR. This leads to altered cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival .

    Biochemical Pathways

    • PKB activation occurs through phosphorylation on Ser473 and Thr308, promoting downstream signaling events .

    Pharmacokinetics

      EPMP’s oral bioavailability is noteworthy. It is absorbed efficiently after oral administration. The compound distributes throughout the body, reaching target tissues. Some EPMP derivatives undergo metabolism in vivo, leading to rapid clearance. EPMP is eliminated primarily through renal excretion .

    Result of Action

    • In preclinical studies, EPMP strongly inhibits the growth of human tumor xenografts in mice .

    Action Environment

    • Stability studies under varying conditions are essential to understand its behavior in different environments .

Biochemische Analyse

Biochemical Properties

3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an inhibitor of mitochondrial complex I electron transport, which is crucial for cellular respiration . This interaction affects the electron transport chain, leading to alterations in cellular energy production. Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activity of specific kinases, leading to changes in phosphorylation patterns and downstream signaling events . This inhibition can result in altered gene expression profiles and metabolic shifts within the cell. Furthermore, this compound has been reported to induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of mitochondrial complex I, inhibiting its activity and disrupting the electron transport chain . This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels, which can trigger cellular stress responses. Additionally, this compound has been shown to modulate the expression of genes involved in oxidative stress and apoptosis, further contributing to its cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of mitochondrial complex I activity and persistent alterations in cellular metabolism . These effects highlight the potential for cumulative impacts on cellular function with prolonged use of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced cellular respiration and improved metabolic efficiency . At higher doses, this compound can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis . These findings underscore the importance of careful dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular energy production and oxidative stress responses . The compound’s inhibition of mitochondrial complex I disrupts the normal flow of electrons through the electron transport chain, leading to changes in metabolic flux and alterations in metabolite levels . These effects can have downstream consequences on cellular energy balance and redox homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes . Additionally, this compound has been observed to accumulate in certain cellular compartments, such as mitochondria, where it exerts its primary effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized to mitochondria, where it interacts with mitochondrial complex I and modulates its activity . This targeting is facilitated by specific signals and post-translational modifications that direct this compound to the mitochondrial compartment . The compound’s localization to mitochondria is essential for its role in regulating cellular energy production and oxidative stress responses.

Eigenschaften

IUPAC Name

3-[(6-ethylpyrimidin-4-yl)-methylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-3-9-7-10(13-8-12-9)14(2)6-4-5-11/h7-8H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCGGQRMOROARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile
Reactant of Route 3
Reactant of Route 3
3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile
Reactant of Route 4
Reactant of Route 4
3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile
Reactant of Route 5
Reactant of Route 5
3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile
Reactant of Route 6
3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.